2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid

Chiral Resolution Enantioselective Synthesis Pharmaceutical Intermediates

The compound 2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid is a synthetic amino acid derivative with the molecular formula C10H18N2O2 and a molecular weight of 198.26 g/mol. It features a saturated pyrrolidine ring substituted at the 3-position with a cyclopropylmethylamino group and at the 1-position with an acetic acid moiety.

Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
Cat. No. B11805097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid
Molecular FormulaC10H18N2O2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC1CC1CNC2CCN(C2)CC(=O)O
InChIInChI=1S/C10H18N2O2/c13-10(14)7-12-4-3-9(6-12)11-5-8-1-2-8/h8-9,11H,1-7H2,(H,13,14)
InChIKeyYWCKZCFJNCWTHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid: A Chiral Pyrrolidine-Based Scaffold for Drug Discovery


The compound 2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid is a synthetic amino acid derivative with the molecular formula C10H18N2O2 and a molecular weight of 198.26 g/mol [1]. It features a saturated pyrrolidine ring substituted at the 3-position with a cyclopropylmethylamino group and at the 1-position with an acetic acid moiety [1]. The compound exists as a racemate (CAS 1353960-91-4) and as distinct (R)- and (S)-enantiomers (CAS 1354011-14-5 and others), a characteristic that critically influences its application in the synthesis of enantiomerically pure drug candidates . Its structure is representative of a class of constrained amino acids used to introduce conformational rigidity and metabolic stability into peptidomimetic inhibitors and receptor ligands .

The Criticality of Exact Structure: Why Analogs of 2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid Cannot Be Interchanged


Generic substitution within this compound class is scientifically invalid due to profound impacts on binding affinity and pharmacokinetic profile arising from minor structural modifications. The cyclopropylmethyl group introduces unique conformational rigidity and occupies a specific hydrophobic pocket, a feature absent in simpler N-alkyl analogs [1]. Replacing the tertiary amine linkage with a methylene spacer, as in {3-[(Cyclopropyl-Methyl-aMino)-Methyl]-pyrrolidin-1-yl}-acetic acid (CAS 1353947-51-9), alters the pKa, molecular geometry, and basicity of the amine, directly affecting target engagement and solubility . Furthermore, the stereochemistry at the pyrrolidine 3-position is critical; the (R)-enantiomer (CAS 1354011-14-5) and (S)-enantiomer will exhibit different, non-interchangeable biological activities, making racemic mixtures unsuitable for studies requiring defined stereochemistry . These structural nuances directly contradict any assumption of functional equivalence among close analogs.

Quantitative Differential Evidence for 2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid Versus its Closest Analogs


Enantiomeric Purity: The Definitive Separation of Bioactive (R)- and (S)- Configurations

The (R)-enantiomer, 2-[(3R)-3-[(cyclopropylmethyl)amino]pyrrolidin-1-yl]acetic acid (CAS 1354011-14-5), is supplied with a certified purity of 95%+, specifically as a single, defined stereoisomer . This is in direct contrast to the commonly available racemic mixture (CAS 1353960-91-4), which contains a 1:1 ratio of (R)- and (S)-enantiomers . The explicit provision of a single enantiomer eliminates the confounding variable of mixed stereochemistry in biological assays, a critical requirement for structure-activity relationship (SAR) studies where the inactive or off-target-active enantiomer can mask or distort the true pharmacological signal.

Chiral Resolution Enantioselective Synthesis Pharmaceutical Intermediates

Conformational Constraint: Cyclopropylmethyl vs. Simple N-Methyl Substitution

The presence of the cyclopropylmethyl group on the 3-amino substituent imparts significant conformational rigidity compared to a simple N-methyl analog like [Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid (CAS 1353968-95-2) . This rigidity is known to pre-organize the molecule's pharmacophore, potentially enhancing binding affinity to target proteins by reducing the entropic penalty upon binding. While direct target-binding data for this exact compound is not available in the public domain from the prioritized sources, the chemical principle is a class-level inference from the established role of cyclopropyl rings in restricting bond rotation and stabilizing bioactive conformations in numerous approved drugs [1].

Structure-Activity Relationship Conformational Analysis Drug Likeness

Biological Target Engagement: Potential for NAPE-PLD Inhibition Over Non-Selective Scaffolds

This specific pyrrolidine-acetic acid scaffold has been associated with inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in endocannabinoid biosynthesis, with a reported IC50 of 72 nM for a closely related analog . This level of potency represents a significant differentiation from the unsubstituted core structure, 2-(pyrrolidin-1-yl)acetic acid (CAS 37386-15-5), which is not reported to possess this specific enzymatic activity. The introduction of the 3-cyclopropylmethylamino substituent is hypothesized to be the critical pharmacophoric element responsible for this gain of function. Caution is warranted as this data is derived from a vendor source and not peer-reviewed literature; it should be treated as a compelling lead for experimental validation rather than definitive proof.

Enzyme Inhibition Endocannabinoid System NAPE-PLD

High-Value Application Scenarios for 2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid


Enantioselective Synthesis of Chiral Drug Candidates

The unambiguous supply of the single (R)-enantiomer (CAS 1354011-14-5) makes this compound ideally suited as a chiral building block in the asymmetric synthesis of pharmaceutical candidates. As evidenced in Section 3, the certified enantiopurity directly addresses the need for stereochemically defined intermediates in the production of single-enantiomer drugs, avoiding the purification and analytical complexity of resolving a racemate .

Design of Conformationally Constrained Peptidomimetics

The cyclopropylmethylamino substituent, as distinguished from flexible N-methyl analogs (Section 3), provides a motive force for its use as a conformationally rigid amino acid surrogate. Researchers in medicinal chemistry can leverage this to synthesize peptidomimetic inhibitors with improved metabolic stability and target binding kinetics by restricting the conformational freedom of a key pharmacophoric element [1].

Chemical Probe Development for Endocannabinoid Pathway Enzymes

Based on the suggestive NAPE-PLD inhibitory activity noted in Section 3, this compound serves as a rationally selected starting point for developing chemical probes to study the endocannabinoid system. Its functionalized pyrrolidine scaffold allows for further SAR expansion through the free carboxylic acid handle, enabling the synthesis of derivatives to validate on-target activity and selectivity against related enzymes like FAAH.

Quote Request

Request a Quote for 2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.